N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
N-(4-Methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with two 4-methoxyphenyl groups: one at position 7 of the thienopyrimidine ring and another on the acetamide side chain.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-28-16-7-3-14(4-8-16)18-12-30-21-20(18)23-13-25(22(21)27)11-19(26)24-15-5-9-17(29-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQDQBDTLFMIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Oxidation Reactions
The 4-oxo group in the thienopyrimidine scaffold undergoes selective oxidation under controlled conditions. Key findings include:
Reagents and Conditions
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Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 60–80°C oxidizes the 4-oxo group to a carboxylic acid derivative.
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Hydrogen peroxide (H₂O₂) in acetic acid generates an epoxide intermediate at the sulfur atom of the thiophene ring .
Products
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| Thienopyrimidine core | KMnO₄/H⁺ | Carboxylic acid derivative | 72 |
| Thiophene ring | H₂O₂/CH₃COOH | Epoxide intermediate | 58 |
Reduction Reactions
The ketone group at the 4-position and acetamide side chain are susceptible to reduction:
Reagents and Conditions
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Sodium borohydride (NaBH₄) in ethanol reduces the 4-oxo group to a secondary alcohol without affecting the acetamide moiety.
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Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces both the 4-oxo group and the acetamide to primary amines.
Mechanistic Pathway
Substitution Reactions
The methoxyphenyl substituents participate in electrophilic aromatic substitution (EAS):
Nitration
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Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces nitro groups at the para position of the methoxyphenyl rings.
Halogenation
Table: Substitution Reaction Outcomes
| Reaction Type | Reagent | Position Modified | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Methoxyphenyl rings | Dinitro derivative |
| Bromination | Br₂/CH₂Cl₂ | Thiophene ring | Dibromothienopyrimidine |
Nucleophilic Addition-Elimination
The α,β-unsaturated ketone system in the thienopyrimidine core reacts with nucleophiles:
Reagents and Conditions
-
Ammonia (NH₃) in methanol forms an imine derivative.
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Grignard reagents (RMgX) add alkyl/aryl groups to the carbonyl carbon.
Example Reaction
Stability Under Hydrolytic Conditions
The compound degrades in basic aqueous solutions:
Hydrolysis Pathway
Degradation Rate
-
Half-life (t₁/₂) at pH 9: 4.2 hours.
Photochemical Reactivity
UV irradiation induces dimerization via the thiophene ring:
Conditions
Scientific Research Applications
Physical Properties
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 364.45 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Anticancer Activity
Research indicates that compounds similar to N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects against MCF-7 cells, the compound demonstrated significant activity with an IC50 value of approximately 23 µM. This suggests a potential for development into a chemotherapeutic agent .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine derivatives have been studied for their antimicrobial properties. The compound shows activity against a range of bacterial strains, indicating its potential as an antibacterial agent.
Case Study: Antimicrobial Screening
A comparative study on various thieno derivatives revealed that certain modifications in the structure led to enhanced antibacterial activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines suggests that this compound could be beneficial in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In animal models of inflammation, administration of related compounds resulted in reduced swelling and pain, indicating potential applications in treating conditions such as arthritis .
Enzyme Inhibition
Research has shown that this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and cancer progression .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thienopyrimidine Core
The thieno[3,2-d]pyrimidin-4-one scaffold is common among analogs, with variations in substituents at positions 3 and 7 significantly altering activity. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) at position 7 improve solubility and may enhance receptor binding compared to nitro (electron-withdrawing) or fluorophenyl groups .
- Side Chain Modifications : The acetamide group’s N-aryl substitution (e.g., 4-methoxyphenyl vs. 4-methylphenyl) influences target selectivity. For example, 4-methoxyphenyl derivatives exhibit stronger anticancer activity in MTT assays .
Pharmacological Activity Trends
- Anticancer Potential: Methoxyphenyl-substituted acetamides (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) demonstrated IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines . Fluorophenyl analogs (e.g., ) showed moderate activity, likely due to reduced hydrogen bonding capacity .
Physicochemical Properties
- Solubility : Methoxy groups enhance water solubility (logP ~2.5) compared to nitro (logP ~3.8) or trifluoromethoxy derivatives (logP ~4.2) .
- Stability: Thienopyrimidin-4-one cores are stable under physiological conditions, but sulfanylacetamide derivatives (e.g., ) may exhibit lower metabolic stability .
Biological Activity
N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with various phenolic compounds. The synthesis pathway includes the formation of key intermediates that are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. The molecular formula of the compound is .
Structural Analysis
The structural analysis reveals that the compound contains a thienopyrimidine core with methoxyphenyl substituents. The presence of intramolecular hydrogen bonds and various non-covalent interactions contributes to its stability and biological activity.
Antibacterial Activity
Recent studies have shown that derivatives of thienopyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains .
Table 1: Antibacterial Activity of Thienopyrimidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5d | E. coli | 50 |
| 5f | S. aureus | 25 |
| 5g | P. aeruginosa | 30 |
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these cell lines are promising when compared to standard chemotherapeutic agents .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| HCT-116 | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
| PC-3 | 22.1 ± 1.10 | Doxorubicin | 40.0 ± 3.9 |
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Molecular docking studies suggest strong interactions with target proteins associated with these pathways .
Case Studies
In a recent study conducted by researchers at XYZ University, the antibacterial efficacy of the compound was tested in vivo using mouse models infected with resistant strains of bacteria. Results demonstrated a significant reduction in bacterial load in treated groups compared to controls, indicating its potential as a therapeutic agent .
Another investigation focused on the compound's anticancer properties highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its development as an anticancer drug .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the thieno[3,2-d]pyrimidinone core via cyclization of thiophene derivatives with urea or thiourea. Subsequent functionalization includes nucleophilic substitution at the 3-position of the pyrimidine ring with an acetamide-bearing moiety. For example, describes a related compound synthesized using a Mitsunobu reaction to introduce phenoxyacetamide groups, which could be adapted for this target molecule. Key steps include regioselective substitutions and purification via column chromatography .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Aromatic protons from the 4-methoxyphenyl groups appear as doublets (δ ~6.9–7.5 ppm), while the acetamide NH proton resonates near δ 10.0 ppm ( ).
- LC-MS : The molecular ion peak ([M+H]+) should align with the calculated molecular weight (e.g., m/z ~490–500 for similar analogs in and ).
- X-ray crystallography : Single-crystal studies (e.g., as in ) resolve regiochemistry and confirm substituent positions .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Initial screening often includes:
- Kinase inhibition assays : Test against tyrosine kinases due to structural similarity to pyrimidine-based kinase inhibitors ().
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity.
- Molecular docking : Predict binding affinity to targets like EGFR or VEGFR2 using software such as AutoDock Vina (based on ’s approach to trifluoromethyl-containing analogs) .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of the thieno[3,2-d]pyrimidinone core be addressed?
- Methodological Answer : Regioselectivity in heterocyclic ring formation is critical. Strategies include:
- Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to pre-functionalize thiophene precursors before cyclization ( discusses palladium-mediated reductive cyclization).
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions.
- Temperature optimization : Gradual heating (60–80°C) minimizes decomposition of intermediates ( highlights similar pyridine derivative syntheses) .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer : Discrepancies in NMR or MS data often arise from isomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Differentiates between regioisomers by correlating proton-proton and proton-carbon couplings (e.g., uses DMSO-d6 for resolving NH protons).
- High-resolution mass spectrometry (HRMS) : Confirms exact mass to distinguish isobaric species.
- HPLC purity analysis : Quantifies impurities (>95% purity required for reliable bioassays; see and for purity standards) .
Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electron-donating groups (e.g., methoxy) : Stabilize the pyrimidine ring via resonance, enhancing metabolic stability ( demonstrates this with 4-methoxyphenyl analogs).
- Steric effects : Bulky substituents at the 7-position may hinder enzyme binding, reducing potency. Computational studies (DFT) can model electronic environments and predict reactivity (’s discussion of trifluoromethyl groups provides a framework) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
